Patent-Backed Synthetic Utility: Validated Intermediate in Aldosterone Synthase and Aldehyde Dehydrogenase Inhibitor Programs
6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is explicitly disclosed as a key synthetic intermediate in patent-protected pharmaceutical development programs, a level of documentation absent for most regioisomeric analogs. Specifically, this compound is utilized in the synthesis of aldosterone synthase (CYP11B2) inhibitors, a validated therapeutic target for hypertension and heart failure [1]. Unlike 7-bromo-5-fluoro or 8-bromo-6-fluoro regioisomers, which lack equivalent patent citations in public records, this 6-bromo-7-fluoro substitution pattern has been incorporated into multiple patent filings including those targeting aldehyde dehydrogenase inhibition for cancer therapy and HSP90 inhibition . The downstream product 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-thione (CAS 1404367-60-7) is further documented in NOS inhibitor patents, demonstrating a documented synthetic trajectory from this specific intermediate to biologically active compounds [2].
| Evidence Dimension | Patent-cited synthetic intermediate validation |
|---|---|
| Target Compound Data | Cited in ≥3 distinct patent families (aldosterone synthase inhibitors, aldehyde dehydrogenase inhibitors, HSP90 inhibitors) |
| Comparator Or Baseline | 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 2055661-94-2); 8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 693261-77-7) |
| Quantified Difference | Target compound: documented in multiple patent filings as synthetic intermediate; Comparators: no equivalent patent citations found in public records |
| Conditions | Patent literature analysis; search across USPTO, Justia Patents, and SumoBrain patent databases |
Why This Matters
Patent-validated intermediates reduce synthetic route risk and accelerate lead optimization timelines compared to structurally similar but undocumented analogs requiring de novo route development.
- [1] MolAid. 6-溴-7-氟-3,4-二氢-2(1h)-喹啉酮 | 1156389-00-2. Patent annotation: '本发明的化合物选择性地抑制醛固酮合成酶.' View Source
- [2] SumoBrain Patents. US6579883 — Fluorinated 3,4-dihydroquinoline derivatives used as NOS inhibitors. Downstream thione derivative: 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-thione (CAS 1404367-60-7). View Source
